2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine
Description
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyrimidine ring and an ethanamine (-CH₂CH₂NH₂) side chain at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₇H₈F₃N₃, with a molar mass of 191.15 g/mol, a density of 1.303±0.06 g/cm³, and a predicted boiling point of 171.4±40.0°C .
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6(1-2-11)13-4-5/h3-4H,1-2,11H2 |
InChI Key |
OBPRECIZHBIKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrimidine Core with Trifluoromethyl Substitution
The trifluoromethyl group is typically introduced onto the pyrimidine ring via nucleophilic substitution or transition metal-catalyzed trifluoromethylation reactions. Commonly employed reagents include trifluoromethyl copper complexes or trifluoromethyl iodide under catalysis conditions.
Alternatively, the pyrimidine ring can be assembled from trifluoromethyl-containing precursors such as trifluoromethylated amidines or β-dicarbonyl compounds bearing trifluoromethyl substituents.
Introduction of the Ethanamine Side Chain at the 2-Position
The 2-position of the pyrimidine ring is typically functionalized by nucleophilic substitution or coupling reactions with amine-containing reagents. For the ethanamine substituent, the following approaches are common:
- Nucleophilic substitution of a 2-halopyrimidine intermediate with ethanolamine or protected ethanamine derivatives , followed by deprotection.
- Reductive amination of 2-formylpyrimidine intermediates bearing the trifluoromethyl group with ammonia or primary amines to form the ethanamine side chain.
- Cross-coupling reactions using palladium or copper catalysts to attach the ethanamine moiety via appropriate leaving groups on the pyrimidine.
Representative Synthetic Routes and Conditions
The following table summarizes key synthetic methods adapted from literature for preparing trifluoromethyl-substituted pyrimidine ethanamines or closely related analogues:
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Pyrimidine ring construction | Trifluoromethylated β-dicarbonyl or amidine | Condensation under acidic/basic catalysis | Formation of trifluoromethylpyrimidine core |
| 2 | Halogenation at 2-position | Pyrimidine core | NBS, NCS, or other halogenating agents | 2-Halopyrimidine intermediate |
| 3 | Nucleophilic substitution | 2-Halopyrimidine intermediate | Ethanamine or protected ethanamine, base (e.g., K2CO3) | Substitution to introduce ethanamine group |
| 4 | Deprotection (if needed) | Protected ethanamine derivative | Acidic or basic hydrolysis | Free ethanamine side chain obtained |
| 5 | Alternative reductive amination | 2-Formylpyrimidine intermediate | Ammonia or amine, reducing agent (NaBH3CN) | Direct formation of ethanamine substituent |
| 6 | Cross-coupling | 2-Halopyrimidine and amine-containing coupling partner | Pd or Cu catalysis, base, suitable solvent | Coupling to attach ethanamine moiety |
Detailed Example from Literature
While direct literature specifically on this compound is limited, closely related trifluoromethylpyridine and pyrimidine derivatives have been synthesized using similar protocols:
Thiourea-assisted coupling : 1,1′-thiocarbonyldiimidazole has been used to couple amines with trifluoromethyl-substituted heterocycles to form thiourea derivatives, which can be further transformed to amines.
Microwave-assisted synthesis : Some pyrimidine derivatives bearing trifluoromethyl groups have been synthesized under microwave irradiation to speed up ring formation and substitution steps.
Palladium-catalyzed coupling : Pd-catalyzed cross-coupling reactions have been employed to introduce amine substituents onto trifluoromethylated heterocyclic cores.
Analytical Data and Characterization
Typical characterization of the synthesized compound includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$, $$^{13}C$$ NMR to confirm the presence of ethanamine and trifluoromethyl-substituted pyrimidine signals.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.
- Chromatographic purity : HPLC or LC-MS to assess purity and retention times.
For example, a related trifluoromethyl-substituted piperazine derivative showed $$^{1}H$$ NMR signals consistent with aromatic and aliphatic protons, and HRMS matched the expected molecular ion peak.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role in Synthesis | Typical Conditions |
|---|---|---|
| 1,1′-Thiocarbonyldiimidazole | Coupling agent for amine introduction | 40 °C, DMF or acetonitrile solvent |
| Phenyltrimethylammonium tribromide | Bromination agent for ring functionalization | Room temperature, THF solvent |
| Thiourea | Source of sulfur for heterocycle formation | 65–75 °C, ethanol solvent |
| Palladium catalysts (Pd2(dba)3) | Cross-coupling catalyst | Room temperature to reflux, toluene or DMF |
| Sodium periodate and ammonium hydroxide | Oxidative functional group transformation | 80 °C, DMF-water mixture |
| Microwave irradiation | Accelerated reaction conditions | 120–170 °C, short reaction times |
The preparation of This compound involves constructing the trifluoromethyl-substituted pyrimidine core, followed by selective introduction of the ethanamine side chain via nucleophilic substitution, reductive amination, or cross-coupling reactions. Key reagents include halogenating agents, amines or protected amines, and catalysts such as palladium complexes. Microwave-assisted and thiourea-mediated coupling methods have been employed to improve yields and reaction times. Analytical characterization confirms the successful synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine
- Structure : Contains a piperazine ring linked to the pyrimidine core.
- Molecular Formula : C₁₁H₁₆F₃N₅
- Molar Mass : 275.28 g/mol
- Applications : Likely used in drug discovery for neurological targets due to enhanced blood-brain barrier penetration.
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
Pyridine-Based Analogs
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- Structure : Pyridine ring with -CF₃ (5-position), -Cl (3-position), and ethanamine (2-position).
- Molecular Formula : C₈H₈ClF₃N₂
- Molar Mass : 224.61 g/mol
- Key Differences: Pyridine (6-membered ring with one nitrogen) vs. pyrimidine (6-membered ring with two nitrogens).
- Applications : Used as a fine chemical intermediate in agrochemicals, leveraging chlorine’s reactivity in cross-coupling reactions .
Indole and Benzothiazole Derivatives
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride
- Structure : Indole core with -CF₃ (5-position) and ethanamine (3-position).
- Molecular Formula : C₁₁H₁₂ClF₃N₂
- Molar Mass : 264.68 g/mol
- Key Differences :
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine
Stereochemical Variants
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Comparative Data Table
Research Findings and Trends
- Synthetic Routes: Analogs are synthesized via nucleophilic substitution (e.g., chlorine replacement in pyridines ) or coupling reactions (e.g., DMF-DMA-mediated enaminone formation for pyrimidines ).
- Pharmacokinetics : Pyrimidine derivatives generally exhibit higher metabolic stability than pyridines due to increased aromatic nitrogen content .
- Toxicity: Chlorinated analogs (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine) may require rigorous impurity control to avoid genotoxic byproducts .
Biological Activity
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine, also referred to as 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl substitution and pyrimidine structure. The biological activity of this compound has been investigated for various therapeutic applications, including anticancer, antimicrobial, and neurological disorders.
- Molecular Formula : C7H8F3N3
- Molecular Weight : 191.15 g/mol
- Structure : Contains a pyrimidine ring with a trifluoromethyl group at the 5-position, contributing to its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability. This structural feature can lead to interactions with specific enzymes and receptors, altering cellular functions and potentially inhibiting pathways involved in disease progression.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated significant inhibition against multiple cancer types, including melanoma and colon cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| 12e | 0.49 | V600EBRAF Inhibitor | |
| 12g | 0.30 | Non-Small Cell Lung Cancer | |
| 12l | 0.46 | Colon Cancer |
Antimicrobial Properties
Compounds containing pyrimidine structures often exhibit notable antimicrobial activities. The presence of the trifluoromethyl group may enhance the efficacy of these compounds against bacterial and fungal pathogens.
Table 2: Antimicrobial Activity Data
| Compound | Activity Type | Reference |
|---|---|---|
| 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine | Antibacterial | |
| n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine | Antifungal |
Neurological Applications
The compound has also been explored for its potential as an inhibitor of specific ion channels, particularly sodium channels, which are crucial in the context of neurological disorders. This modulation can lead to therapeutic effects in conditions such as pain management and epilepsy.
Case Studies
A significant study assessed the efficacy of related compounds in inhibiting the Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1), revealing that modifications to the pyrimidine ring could enhance potency against malaria parasites. This highlights the versatility of pyrimidine derivatives in targeting various biological pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine precursor with a protected ethanamine derivative, followed by deprotection. Key steps include:
- Catalytic hydrogenation to reduce nitro or cyano intermediates to amines (e.g., using Pd/C under H₂) .
- Protection/deprotection strategies (e.g., Boc or Fmoc groups) to prevent side reactions during pyrimidine functionalization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperature control (60–100°C) minimizes decomposition .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- NMR Spectroscopy : H and F NMR verify the trifluoromethyl group (-CF₃, δ ~ -60 ppm) and ethanamine chain (-CH₂NH₂, δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 222.1 m/z) and detects isotopic patterns from fluorine .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Stability Profile :
- Moisture Sensitivity : The amine group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C .
- pH Sensitivity : Degrades in acidic conditions (pH < 4); neutral buffers (pH 6–8) are recommended for aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize transition states for amine attack on pyrimidine using B3LYP/6-31G(d) basis sets. The electron-withdrawing -CF₃ group lowers LUMO energy, enhancing electrophilicity at the 2-position .
- Solvent Effects : COSMO-RS models simulate solvent polarity’s impact on activation energy .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Data Analysis Framework :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(dba)₂ in Suzuki-Miyaura couplings; ligand steric effects may explain yield disparities .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How does this compound serve as a precursor in drug discovery, particularly for kinase inhibitors?
- Application :
- Scaffold Functionalization : The pyrimidine core binds ATP pockets in kinases (e.g., EGFR), while the ethanamine side chain improves solubility for SAR studies .
- In Vivo Profiling : Radiolabeled derivatives (e.g., F-CF₃) track biodistribution in tumor models .
Q. What advanced analytical techniques quantify trace impurities in this compound batches?
- Techniques :
- LC-MS/MS : Detects sub-ppm levels of dehalogenated byproducts (e.g., 2-aminopyrimidine) .
- X-ray Crystallography : Resolves stereochemical inconsistencies in crystalline batches .
Q. How do solvent and temperature affect the compound’s conformational stability in solution?
- Study Design :
- Variable-Temperature NMR : Monitor rotamer populations of the ethanamine chain in DMSO-d₆ vs. CDCl₃ .
- MD Simulations : Predict solvent-specific hydrogen bonding with the -NH₂ group .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
